Product packaging for MeFBSAA(Cat. No.:CAS No. 159381-10-9)

MeFBSAA

Cat. No.: B13383511
CAS No.: 159381-10-9
M. Wt: 371.18 g/mol
InChI Key: SKGBGOQHXBAKKO-UHFFFAOYSA-N
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Description

Precursor Identification and Environmental Sources

MeFBSAA primarily originates from the degradation of MeFBSE, a compound used as a building block in various fluorotelomer products and introduced as a shorter-chain replacement for perfluorooctane (B1214571) sulfonyl derivatives in applications like paper and carpet treatments for water and stain resistance chiron.nochiron.nochiron.no. Environmental sources of this compound include landfill leachate from discarded products treated with PFAS, and wastewater discharges from fluorochemical manufacturing facilities chiron.nochiron.noca.gov.

Anaerobic Biotransformation of N-Methyl Perfluorobutanesulfonamido Ethanol (B145695) (MeFBSE)

A significant pathway for this compound formation is the anaerobic biotransformation of MeFBSE. Studies have demonstrated that MeFBSE undergoes degradation in anaerobic environments, such as municipal digester sludge, leading to the production of this compound researchgate.netnih.govacs.org. This process has been observed in urban solid waste anaerobic landfills and municipal drinking water treatment plants researchgate.netresearchgate.netnih.gov.

Formation from Degradation of Other Fluorinated Compounds

This compound can also be formed when certain other fluorinated compounds, including those used as replacements for phased-out PFASs, break down in the environment chiron.noca.gov. While MeFBSE is a primary precursor, the degradation of other, less characterized fluorinated substances can also contribute to the presence of this compound ca.gov.

This compound as an Intermediate Environmental Transformation Product

This compound is recognized as an intermediate transformation product in the environmental degradation of N-methylperfluoroalkyl sulfonamido ethanols like MeFBSE nih.govresearchgate.netresearchgate.netnih.gov. It represents a step in the breakdown chain of these precursor compounds nih.govresearchgate.net.

Mechanistic Studies of Biotic Degradation

The biotic degradation of MeFBSE, leading to this compound, has been investigated, particularly under anaerobic conditions.

Microbial Degradation Kinetics and Half-Life Determination

Research into the anaerobic biotransformation of MeFBSE in municipal digester sludge has provided insights into the degradation kinetics. The biodegradation of MeFBSE has been observed to follow a pseudo first-order loss researchgate.netnih.gov. In one study, approximately 75% removal of MeFBSE was observed over the first 70 days researchgate.netnih.gov. The apparent first-order biodegradation rate constant for MeFBSE over the initial 70 days was determined to be 0.0194 day⁻¹, resulting in an apparent half-life of 35.8 days researchgate.netnih.govnih.gov.

Data Table: Anaerobic Biotransformation of MeFBSE

Time (days)MeFBSE Removal (%) (Approx.)Apparent First-Order Rate Constant (day⁻¹)Apparent Half-Life (days)
0-70~750.019435.8

Note: Data derived from studies on anaerobic digestion sludge researchgate.netnih.gov.

Identification of Co-formed Metabolites (e.g., Perfluorobutane Sulfinate)

During the anaerobic biotransformation of MeFBSE, this compound is not the sole product. Perfluorobutane sulfinate (PFBSI) is a significant co-formed metabolite researchgate.netnih.govacs.orgnih.govresearchgate.net. In studies, by day 108, this compound and PFBSI accounted for substantial molar percentages of the initial MeFBSE dose, specifically 57 mol% and 40 mol%, respectively researchgate.netnih.govnih.govresearchgate.net. This compound itself has been observed to be recalcitrant to further biotransformation in methanogenic cultures acs.org. PFBSI, while formed, is considered a transient intermediate due to its ease of oxidation to perfluorobutane sulfonate (PFBS) ag.state.mn.us.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4F9SO2N(CH3)CH2COOH<br>C7H6F9NO4S B13383511 MeFBSAA CAS No. 159381-10-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

159381-10-9

Molecular Formula

C4F9SO2N(CH3)CH2COOH
C7H6F9NO4S

Molecular Weight

371.18 g/mol

IUPAC Name

2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetic acid

InChI

InChI=1S/C7H6F9NO4S/c1-17(2-3(18)19)22(20,21)7(15,16)5(10,11)4(8,9)6(12,13)14/h2H2,1H3,(H,18,19)

InChI Key

SKGBGOQHXBAKKO-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Environmental Occurrence and Distribution of Mefbsaa

Detection in Aqueous Systems

MeFBSAA has been frequently detected in various aqueous environments, indicating its mobility and prevalence in the water cycle.

Landfill Leachate Contamination Profiles

Landfill leachate has been identified as a significant source of this compound in the environment. The presence of this compound in landfill leachate was first documented in 2011, with reported concentrations ranging from 58 to 440 ng/L chiron.no. This contamination is likely attributable to the disposal of consumer products treated with PFAS, such as clothing and paper products chiron.no. Studies have indicated that this compound concentrations can be higher in leachate originating from more recent waste compared to older waste nih.gov. This compound has been listed among the prevalent PFAS compounds found in landfill leachate samples nih.gov. Landfill leachate can contribute PFAS to wastewater treatment plants and potentially impact natural water bodies nih.gov.

Surface Water and Riverine System Concentrations

This compound has been found in surface waters and riverine systems, particularly downstream of potential sources. High concentrations exceeding 1 μg/L have been reported in the Tennessee River in the USA, downstream from fluorochemical manufacturing facilities chiron.no. This compound has also been observed at high concentrations in environmental water samples in Australia chemicalbook.com. In the Netherlands, this compound was detected in surface water, although its occurrence (percentage of samples above the limit of quantification) was relatively low, ranging from 1% to 5% in large national waters monitored. Its presence has also been noted in surface water located near fluorochemical production plants.

Wastewater Treatment Plant Effluent Characterization

Wastewater treatment plants (WWTPs) receive PFAS from various sources, including industrial discharges and landfill leachate nih.gov. This compound has been detected in WWTP effluent. WWTPs can act as point sources of PFAS release into the environment. While some studies suggest that conventional wastewater treatment processes may not systematically decrease the concentrations of certain PFAS, including precursors, others indicate that transformation of precursor compounds can occur during treatment. This compound was also detected in sewage sludge, a byproduct of wastewater treatment.

Presence in Coastal and Oceanic Waters

The widespread distribution of PFAS suggests their potential presence in coastal and oceanic waters. This compound has been mentioned in the context of neutral poly- and perfluoroalkyl substances found in air and seawater, implying a potential for global distribution. While studies have assessed PFAS in oceanic environments, specific data on this compound concentrations in coastal and open ocean waters were not extensively detailed in the reviewed literature. Monitoring programs, such as the NOAA Mussel Watch Program, assess contaminants in coastal waters using bivalves as indicators, but the specific detection of this compound was not confirmed in the provided search results.

Occurrence in Environmental Compartments Beyond Aqueous Media

Beyond aqueous systems, this compound can also be associated with solid environmental matrices.

Identification in Suspended Particulate Matter and Sediments

This compound has been identified in suspended particulate matter (SPM) and sediments. SPM, consisting of fine insoluble mineral or organic particles in the water phase, plays a crucial role in the transport of particle-bound substances, including contaminants. In the Netherlands, this compound was detected in SPM, with a detection frequency of 1-5% of samples exceeding the limit of quantification in large national waters. Sediments serve as a sink for contaminants that partition from the water column. A study conducted near a fluorochemical production plant in Alabama reported high concentrations of this compound in both surface water and sediment. While other perfluoroalkyl sulfonamido compounds like N-MeFOSAA and N-EtFOSAA were more frequently detected in SPM and sediments in some regions, the presence of this compound in these compartments highlights its distribution beyond the dissolved phase.

Environmental Occurrence Data for this compound

Environmental CompartmentLocation/ContextConcentration Range (if available)NotesSource
Landfill LeachateGeneral58–440 ng/LFirst reported occurrence, linked to discarded consumer products. chiron.no
Landfill LeachateVarious US Landfills (by waste age)Higher in recent wasteCompared to older waste in some studies. nih.gov
Landfill LeachateVarious US LandfillsAmong top detected PFASIdentified in characterization studies. nih.gov
Surface Water (Riverine)Tennessee River, USA (downstream of manufacturing)Exceeded 1 μg/LHigh concentrations reported near industrial source. chiron.no
Surface WaterAustraliaHigh concentrationsObserved in environmental water samples. chemicalbook.com
Surface WaterThe Netherlands (Large National Waters)Not specifiedDetected in 1-5% of samples above LoQ.
Surface WaterThe Netherlands (near fluorochemical plant)Not specifiedPresence noted.
Wastewater Treatment Plant EffluentGeneralDetectedWWTPs can be point sources; transformation of precursors possible.
Sewage SludgeThe NetherlandsDetectedFound as a byproduct of wastewater treatment.
Suspended Particulate MatterThe Netherlands (Large National Waters)Not specifiedDetected in 1-5% of samples above LoQ.
SedimentNear fluorochemical plant, Alabama, USAHigh concentrationsDetected alongside high surface water concentrations.

Biomagnification and Bioaccumulation Research in Biota (e.g., Fish)

Research into the environmental fate of PFAS includes investigations into their potential for biomagnification and bioaccumulation in biological organisms, such as fish. While studies have examined the bioaccumulation of various PFAS, including some short-chain compounds and perfluorobutane sulfonamide (FBSA), in fish, specific detailed research findings focusing solely on the biomagnification or bioaccumulation of this compound in fish or other biota are not extensively available in the provided information. nih.govresearchgate.netacs.orgacs.orgoup.com

General concerns exist regarding the bioaccumulation potential of some short-chain PFAS in humans and animals, with some research suggesting they can accumulate in fish to levels comparable to or exceeding those of the longer-chain compounds they replaced. acs.org However, direct empirical data specifically quantifying the bioaccumulation factor or biomagnification potential of this compound in aquatic organisms like fish is not detailed within the scope of the provided search results. Studies on related compounds, such as PFBS (an ultimate degradation product of this compound precursors), indicate a low potential for bioaccumulation in fish.

Spatial and Temporal Trends of this compound Environmental Distribution

The spatial distribution of this compound in the environment is influenced by its sources. Elevated concentrations observed downstream of fluorochemical manufacturing facilities in the Tennessee River clearly demonstrate a spatial trend linked to point source emissions. chiron.nonih.govnih.gov This indicates that areas in proximity to industrial production sites are likely to exhibit higher levels of this compound.

Regarding temporal trends, studies investigating PFAS concentrations in environmental matrices have shown variability over time. For instance, research on total PFAS concentrations in groundwater has indicated large temporal variability but no clear trends over a decade, although this observation was not specific to this compound. dtic.mil While a decreasing temporal trend has been noted for a related compound, N-EtFOSAA, in suspended particulate matter in certain Dutch rivers, specific temporal trends for this compound in these or other environments are not explicitly detailed in the provided information. deltares.nl Spatial and temporal variability of non-targeted PFAS, which could include this compound, has been observed in environmental investigations.

Further targeted monitoring and research are necessary to establish comprehensive spatial and temporal trend data specifically for this compound across various environmental compartments.

Formation and Transformation Pathways of Mefbsaa

Mechanistic Studies of Biotic Degradation

Characterization of Anaerobic Sludge Biotransformation Processes

Studies investigating the fate of PFAS precursors in anaerobic environments, such as municipal digester sludge, have identified anaerobic biotransformation as a pathway for MeFBSAA formation. Notably, N-methyl perfluorobutanesulfonamido ethanol (B145695) (MeFBSE) has been shown to undergo degradation in anaerobic sludge, yielding this compound and perfluorobutane sulfinate (PFBSI) as primary products. nih.govacs.orgresearchgate.netnih.govdntb.gov.uaresearchgate.net

In experiments involving the incubation of MeFBSE with anaerobic digester sludge, a significant loss of the parent compound was observed in live sludge compared to sterile controls, indicating microbial activity was responsible for the transformation. researchgate.netnih.govdntb.gov.ua The biodegradation of MeFBSE appeared to follow a biphasic pattern, with an initial pseudo first-order loss. researchgate.netnih.gov Over the first 70 days, approximately 75% removal of MeFBSE was reported, with an apparent first-order biodegradation rate constant of 0.0194 day⁻¹ and an apparent half-life of 35.8 days. researchgate.netnih.gov By day 108, this compound and PFBSI accounted for substantial molar percentages of the initial MeFBSE dose. researchgate.netnih.govresearchgate.net

Table 1 summarizes the findings from anaerobic biotransformation studies of MeFBSE in municipal digester sludge:

Table 1: Anaerobic Biotransformation of MeFBSE in Municipal Digester Sludge

Parent CompoundEnvironmental MatrixConditionsHalf-life (days)Major Products FormedMolar Yield of this compound (Day 108)Molar Yield of PFBSI (Day 108)Reference
MeFBSEMunicipal Digester SludgeAnaerobic35.8This compound, PFBSI57%40% researchgate.netnih.gov

The formation of this compound in biologically active landfill microcosm reactors, with increased leaching compared to abiotic controls, further supports methanogenic biological transformation as a source of this compound in anaerobic environments. nih.gov

Abiotic Stability and Environmental Persistence Investigations

The persistence of this compound in the environment is influenced by its resistance to abiotic degradation processes such as hydrolysis and photolysis.

Hydrolysis Studies and Chemical Stability Assessments

This compound exhibits considerable resistance to hydrolysis under various environmental conditions. Hydrolysis studies conducted according to OECD 111 guidelines have shown no discernible hydrolysis of this compound under Tier 1 conditions, including temperatures up to 50°C and pH values of 4, 7, and 9 over a 7-day period. ornl.gov This indicates that hydrolysis is not a significant abiotic degradation pathway for this compound in typical aquatic environments. Generally, there is currently no evidence of abiotic transformation of FASAs, including this compound, in sterile environmental media. nih.govacs.org

Advanced Analytical Methodologies for Mefbsaa Research

Targeted Analytical Strategies

Targeted analytical strategies aim to quantify specific compounds, such as MeFBSAA, using methods optimized for their detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely utilized and highly sensitive technique for the quantitative determination of PFAS, including this compound, in various matrices such as water, soil, and biological samples bacwa.orgeurofins.comlcms.czhalocolumns.comsigmaaldrich.com. The LC component separates this compound from other compounds in the sample matrix based on its physicochemical properties, while the tandem mass spectrometer provides highly specific detection and quantification.

In LC-MS/MS, this compound is typically ionized (often in negative ion mode for PFAS) and then undergoes fragmentation in the mass spectrometer. Specific precursor-to-product ion transitions are monitored, providing a high degree of selectivity that helps minimize interference from co-eluting substances eurofins.com. The signal intensity of these transitions is directly proportional to the concentration of this compound in the sample, allowing for precise quantification using calibration curves.

Research findings demonstrate the effectiveness of LC-MS/MS for this compound analysis. For instance, this compound has been quantitatively determined in municipal landfill leachates at concentrations ranging from 58 to 440 ng L⁻¹ using this technique chiron.no. Studies analyzing wastewater treatment plant influent have also successfully quantified this compound using LC-MS/MS, with reported concentrations around 130 ng/L in some samples chiron.no. The method involves sample preparation steps such as solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences before LC-MS/MS analysis eurofins.comchiron.no.

The use of stable isotope-labelled analogues, such as deuterium-labelled this compound (this compound-d3), is a critical component of accurate quantitative analysis by LC-MS/MS chiron.noeurofins.comacanthusresearch.comresearchgate.netscioninstruments.com. Deuterium-labelled internal standards (IS) are chemically identical to the target analyte but have a slightly higher mass due to the substitution of hydrogen atoms with deuterium.

Adding a known amount of the deuterium-labelled internal standard to samples at an early stage of the analytical workflow helps to compensate for potential variations and losses that may occur during sample preparation (e.g., extraction, clean-up) and instrumental analysis (e.g., matrix effects, injection variability, ionization efficiency fluctuations) eurofins.comscioninstruments.com. Since the labelled standard behaves almost identically to the native analyte throughout the process, the ratio of the native this compound signal to the internal standard signal remains constant, allowing for accurate quantification even in complex matrices scioninstruments.com.

Studies confirm the synthesis and availability of this compound-d3 as a reference material for environmental monitoring chiron.no. The application of isotope dilution using this compound-d3 as an internal standard is the preferred method for achieving high accuracy and precision in the quantitative determination of this compound by LC-MS/MS eurofins.com. This approach is essential for reliable data generation in this compound research.

Quantitative Determination using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Non-Targeted Screening and Identification Approaches

Given the vast number of known and potentially unknown PFAS, non-targeted screening (NTS) approaches using high-resolution mass spectrometry are indispensable for the comprehensive characterization of this compound and the discovery of novel related compounds.

High-Resolution Mass Spectrometry (HRMS), including techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS, provides highly accurate mass measurements and high resolving power, which are crucial for the confident identification of compounds in complex samples without prior knowledge of all analytes researchgate.netioz.ac.cnpromisces.euresearchgate.netnist.govwur.nlresearchgate.net. Coupled with liquid chromatography (LC-HRMS), this approach allows for the separation and subsequent detailed mass analysis of this compound and other PFAS.

HRMS enables the determination of the exact mass of the molecular ion and fragment ions, allowing for the calculation of elemental compositions researchgate.netnist.gov. This is particularly useful for PFAS due to their characteristic mass defects resulting from the high fluorine content nist.govwur.nlshimadzu.com. By comparing experimental mass data with theoretical masses and searching against comprehensive databases of PFAS and other chemicals, potential candidates for detected features can be proposed nih.gov.

Research has successfully employed HRMS to identify this compound in environmental samples. For example, this compound was observed at high concentrations downstream of manufacturing facilities using HRMS with non-targeted analysis and suspect screening techniques researchgate.net. HRMS provides the necessary detail to tentatively identify this compound based on its accurate mass and fragmentation patterns, even in the absence of a specific targeted method for every potential PFAS ca.govnist.gov.

Fragment Ion Flagging (FIF) is a non-targeted screening strategy that leverages the characteristic fragmentation patterns of PFAS to identify known and novel fluorinated compounds in complex matrices wur.nlresearchgate.netresearchgate.netnih.govchromatographyonline.com. This approach involves searching all-ion fragmentation (AIF) or data-independent acquisition (DIA) HRMS data for specific fragment ions commonly produced by the dissociation of PFAS molecules researchgate.netchromatographyonline.com.

Typical fragment ions used as "flags" include perfluorinated carbon chains (e.g., [CₓFᵧ]⁻), sometimes with oxygen or sulfur moieties researchgate.netnih.gov. When these characteristic fragments are detected, the analytical software can link them back to their precursor ions based on retention time or, in more advanced methods, drift time in ion mobility-mass spectrometry researchgate.netnih.gov. This allows for the tentative identification of the parent compound, even if it is not in a standard target list or database wur.nlresearchgate.net.

FIF has been demonstrated as an effective method for discovering novel polyfluorinated compounds, including those that may not belong to typical homologous series wur.nlresearchgate.net. While specific studies detailing the application of FIF solely for the identification of novel compounds structurally similar to this compound were not explicitly found, the methodology is broadly applicable to PFAS research and is a powerful tool for exploring the "dark matter" of unknown fluorinated substances in environmental and biological samples researchgate.netnih.gov. The MS² spectrum of this compound from samples and authentic standards can be compared using this approach for confident identification .

Mass defect filtering (MDF) and homologous series detection are data processing techniques often used in conjunction with HRMS for prioritizing and identifying potential PFAS candidates in non-targeted analysis researchgate.netnist.govwur.nlshimadzu.comnih.govresearchgate.netnih.govlcms.cz.

Mass defect is the difference between the exact mass and the nominal mass of an ion. Due to the elemental composition of highly fluorinated compounds, PFAS typically exhibit negative mass defects wur.nlshimadzu.com. By filtering HRMS data for features falling within a specific negative mass defect range, the number of potential non-fluorinated interferences can be significantly reduced, highlighting features that are likely PFAS shimadzu.comnih.gov. A tentative mass defect filtering range from -10 mDa to -120 mDa has been used in some screening methods shimadzu.com.

Homologous series detection relies on the fact that many PFAS are synthesized with varying numbers of repeating -CF₂- units wur.nl. Compounds within a homologous series will have mass differences corresponding to the mass of the repeating unit (e.g., 49.9968 Da for a -CF₂- group) and often exhibit similar retention time patterns and mass defects normalized to the repeating unit nist.govnih.govnih.gov. Software tools can identify these patterns in HRMS data, suggesting the presence of a series of related PFAS nih.govnih.govlcms.cz.

Computational Software for Automated PFAS Annotation (e.g., FluoroMatch)

Computational software plays a crucial role in processing the large and complex datasets generated by non-targeted analysis (NTA) of PFAS. Tools like the FluoroMatch Suite are designed to streamline the annotation and visualization of PFAS in such datasets lcms.cznih.govresearchgate.net. FluoroMatch Flow, for instance, automates steps like file conversion, peak picking, blank filtering, annotation, scoring, and homologous series grouping lcms.cznih.gov. FluoroMatch Visualizer allows for interactive exploration of data through various plots and tables, aiding in the evaluation of features, PFAS series, and groups of features lcms.czoup.com.

FluoroMatch utilizes in-silico PFAS fragmentation libraries and rule-based annotation to identify compounds lcms.cz. It can assist in finding unknowns and identifying chemical classes by screening for annotated fragments from MS/MS spectra oup.com. For example, selecting fragments related to sulfonic acid groups or carbon-fluorine chains can help identify relevant PFAS series oup.com. While FluoroMatch Flow has demonstrated a low false positive rate for annotations based on MS/MS of representative standards, annotations from more non-targeted approaches may have higher false positive rates oup.com. The software helps organize data by homologous series and confidence levels, and the visualization platform aids in confirming annotations and discovering unknowns nih.govresearchgate.net.

Sample Preparation and Matrix Effects in Environmental Analysis

Effective sample preparation is critical for accurate PFAS analysis in environmental matrices, which can be highly complex and contain interfering substances alwsci.comwaters.com. Matrix effects, caused by components in the sample other than the analyte of interest, can suppress or enhance the analytical signal, impacting the accuracy of quantification alwsci.com. Therefore, appropriate extraction and cleanup procedures are essential to isolate and concentrate PFAS while minimizing matrix interferences thechemicalengineer.comalsglobal.com.

Extraction Protocols for Complex Environmental Matrices (e.g., Landfill Leachates, Sludge, Sediments)

Extracting PFAS from complex matrices like landfill leachates, sludge, and sediments requires specific protocols to efficiently recover the target analytes. For solid matrices such as sludge and sediments, a common approach involves solid-liquid extraction. One method described for sediment and sludge samples uses methanol, often with a basic modifier like ammonium (B1175870) hydroxide, followed by sonication and centrifugation to separate the liquid extract from the solid matrix promisces.euresearchgate.net. The supernatant is then typically acidified and may undergo further cleanup steps. researchgate.net.

Landfill leachate, being a liquid matrix with potentially high levels of co-pollutants, often requires solid phase extraction (SPE) for cleanup and concentration of PFAS thechemicalengineer.comalsglobal.comnih.gov. SPE cartridges with specific sorbent phases, such as weak anion exchange (WAX), are used to retain PFAS while allowing matrix components to pass through waters.comnih.gov. Elution with appropriate solvents then recovers the concentrated PFAS extract nih.gov. Some methods may combine SPE with additional cleanup steps, such as using carbon-based sorbents, to further reduce interferences in complex samples like landfill leachate alsglobal.comlcms.cz.

Studies have shown that PFAS, including this compound, are present in landfill leachate, originating from discarded products ca.govchiron.no. The concentrations and types of PFAS in leachate can vary depending on the waste composition and landfill age nih.gov. For instance, landfill leachate has been found to contain a diverse suite of PFAS, with perfluoroalkyl acids (PFAAs) often being predominant nih.gov.

Considerations for Trace Level Detection in Surface Waters

Detecting this compound and other PFAS at trace levels in surface waters requires highly sensitive analytical methods and careful consideration of potential contamination and matrix effects alwsci.comthechemicalengineer.comsciex.com. LC-MS/MS is the standard technique for trace level PFAS analysis in water, offering high sensitivity and selectivity through multiple reaction monitoring (MRM) alwsci.comalsglobal.com.

To achieve the low detection limits necessary for surface water monitoring, sample concentration is often required thechemicalengineer.com. Solid phase extraction (SPE) is a common method for concentrating PFAS from large volumes of water samples thechemicalengineer.comalsglobal.comsciex.com. EPA Method 1633, for example, is a performance-based method for trace-level PFAS analysis in aqueous matrices, including surface water, and involves SPE and extract cleanup steps alsglobal.comalsglobal.com.

Method detection limits (MDLs) for PFAS in water can range from 0.0005 to 0.10 µg/L, depending on factors like background contamination, sample volume, and instrumentation sensitivity thechemicalengineer.com. Achieving ultra-trace quantification, even at parts-per-quadrillion (ppq) levels, is possible with advanced LC-MS/MS systems waters.comsciex.com.

Matrix effects in surface water, although generally less pronounced than in matrices like leachate, can still influence analytical results. Using isotopically labeled internal standards is crucial for compensating for matrix effects and variations in extraction efficiency, ensuring accurate quantification alsglobal.comlcms.cz.

Quality Assurance and Quality Control in this compound Analysis

Rigorous quality assurance (QA) and quality control (QC) measures are essential to ensure the reliability, accuracy, and defensibility of this compound analysis in environmental samples alwsci.comepa.gov. These measures cover the entire analytical process, from sample collection to data reporting.

Key QA/QC elements in PFAS analysis include:

Field and Laboratory Blanks: Used to monitor for potential contamination introduced during sampling, transportation, and laboratory analysis alwsci.comepa.govitrcweb.org.

Matrix Spikes and Matrix Spike Duplicates: Involve adding a known amount of analyte to a sample matrix to assess the method's performance and evaluate matrix effects on recovery and precision alwsci.comepa.govitrcweb.org.

Certified Reference Materials (CRMs): Used for calibration and validation of analytical methods, providing a known and traceable concentration of the analyte alwsci.com.

Internal Standards: Isotopically labeled analogues of the target analytes are added to samples before extraction and analysis to correct for variations in extraction efficiency and matrix effects alsglobal.comlcms.cz.

Method Detection Limits (MDLs) and Limits of Quantification (LOQs): Statistically determined to define the lowest concentration that can be reliably detected and quantified epa.gov.

Inter-laboratory Comparisons and Proficiency Testing: Help benchmark analytical performance and ensure consistency across different laboratories alwsci.com.

For non-targeted analysis, QA/QC procedures are still developing, with a need for better methods to assess false positives and false negatives chromatographyonline.com. While blanks and standards are essential, traditional LOD/LOQ metrics may be less informative for NTA compared to targeted methods chromatographyonline.com.

Specific methods like EPA Method 1633 outline detailed QA/QC requirements for PFAS analysis in various environmental matrices, including the use of isotopically labeled internal standards and criteria for acceptable performance alsglobal.comalsglobal.comitrcweb.org. Laboratories should have documented standard operating procedures (SOPs) outlining their specific QA/QC activities and acceptance criteria epa.gov.

Research into Derivatives and Structural Analogues of Mefbsaa

Structure-Activity Relationships within N-Alkyl Perfluoroalkane Sulfonamido Acetic Acid Homologues

Structure-Activity Relationships (SARs) for N-alkyl perfluoroalkane sulfonamido acetic acid homologues, including MeFBSAA, explore how variations in the N-alkyl group and the perfluoroalkane chain length influence their physical, chemical, and biological properties. This compound is a member of the perfluoroalkane sulfonamido-acetic acids (FASAAs), specifically an N-alkyl FASAA where the alkyl group is methyl and the perfluoroalkane chain is four carbons long. pops.int Homologues would include compounds with different N-alkyl groups (e.g., ethyl, butyl) or different perfluoroalkane chain lengths (e.g., perfluorohexane, perfluorooctane).

Interconnections with Perfluorobutane Sulfonate (PFBS) and Perfluorobutane Sulfinate (PFBSI)

This compound is interconnected with perfluorobutane sulfonate (PFBS) and perfluorobutane sulfinate (PFBSI) through biodegradation pathways. This compound can be a precursor to PFBS, and both this compound and PFBSI have been shown to be formed from the anaerobic biodegradation of N-methyl perfluorobutanesulfonamido ethanol (B145695) (MeFBSE). chiron.noresearchgate.net MeFBSE is a short-chain replacement for perfluorooctyl based chemistries like N-methyl perfluorooctanesulfonamido ethanol (MeFOSE). researchgate.net

Studies involving the incubation of MeFBSE with anaerobic digester sludge have demonstrated the formation of this compound and PFBSI. researchgate.net After 108 days, this compound and PFBSI accounted for 57 mol% and 40 mol% of the initial MeFBSE dose, respectively. researchgate.net This highlights that this compound is not only a potential product used in various applications but also an environmental transformation product of other polyfluorinated substances. PFBS is a persistent end-product of the degradation of certain perfluorobutane sulfonamido derivatives. chiron.no

The relationship can be summarized as a transformation pathway where a precursor like MeFBSE can degrade anaerobically to form intermediates such as this compound and PFBSI, eventually potentially leading to the formation of PFBS.

Identification and Structural Elucidation of Co-occurring Polyfluorinated Compounds

The identification and structural elucidation of polyfluorinated compounds co-occurring with this compound are often performed using advanced analytical techniques, such as high-resolution mass spectrometry. nih.govresearchgate.netwaters.com Studies investigating areas impacted by fluorochemical manufacturing facilities have detected this compound alongside a variety of other PFAS. nih.govresearchgate.net

For example, research conducted on surface water and sediment downstream of manufacturing facilities near Decatur, Alabama, USA, identified this compound at high concentrations. nih.govresearchgate.net Alongside this compound, other predominant compounds detected included legacy PFAS like perfluorooctane (B1214571) sulfonate (PFOS), perfluorobutane sulfonate (PFBS), and perfluorooctanoic acid (PFOA). nih.govresearchgate.net Additionally, novel polyfluorinated compounds were discovered, including a series of polyfluorinated carboxylic acids differing by CF2CH2 units, likely byproducts of manufacturing processes. nih.gov Other perfluorobutane sulfonamido substances were also present in these samples. nih.govresearchgate.net

The presence of this compound with a mix of legacy PFAS, other short-chain PFAS, and novel polyfluorinated substances underscores the complex nature of PFAS contamination in areas influenced by historical or ongoing fluorochemical production. Analytical methods capable of non-targeted analysis are essential for identifying these co-occurring and sometimes previously unknown polyfluorinated compounds. waters.comwur.nl

Comparative Environmental Behavior of this compound and Related Short-Chain PFAS

This compound, as a short-chain PFAS, exhibits environmental behavior influenced by its structure, particularly its shorter perfluorinated chain compared to legacy long-chain PFAS like PFOS and PFOA. Short-chain PFAS generally tend to be more water-soluble and less prone to sorption to particles and organic matter than their long-chain counterparts. envirotech-online.commst.dk This higher water solubility and lower sorption potential result in increased mobility in aquatic environments and soil, facilitating long-range transport. envirotech-online.comresearchgate.netmst.dk

While long-chain PFAS are known for their bioaccumulation potential, short-chain PFAS like PFBS generally show a reduced tendency to bioaccumulate, although bioaccumulation in humans and animals can still occur. envirotech-online.comacs.org However, their increased mobility means they can spread more widely, leading to diffuse contamination. envirotech-online.comresearchgate.net Remediation technologies effective for long-chain PFAS, such as activated carbon filtration, may be less efficient for removing short-chain variants like PFBS. envirotech-online.com

Potential Applications and Broader Research Context for Mefbsaa

Role as a Chemical Building Block in Fluorinated Product Synthesis

MeFBSAA and related perfluorobutane sulfonamido derivatives serve as building blocks for synthesizing a range of fluorotelomer products. chiron.nochiron.no The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, often leading to enhanced metabolic and thermal stability. science.govncl.ac.uk Access to suitable fluorinated building blocks is crucial for the synthesis of new compounds with desired characteristics. biosolveit.dechem-space.com

Exploration in Surfactant Chemistry and Industrial Applications (e.g., Semiconductor Industry)

This compound exhibits surfactant properties, making it potentially suitable for use in formulations designed to reduce surface tension in aqueous solutions. smolecule.com Fluorinated surfactants are valued in various industrial applications due to their exceptional water-, oil-, and stain-repellent properties. researchgate.netioz.ac.cn

While the search results highlight the general use of PFAS in the semiconductor industry for their thermal and chemical stability, low dielectric constant, and surface wetting properties, this compound is not explicitly mentioned as a direct application in this sector within the provided snippets. nae.edu However, the broader context of PFAS use in semiconductor manufacturing, particularly in membranes, filters, etching, and cleaning processes, suggests potential areas where fluorinated surfactants or materials derived from building blocks like this compound could be explored. nae.edufraunhofer.deide-tech.com The semiconductor industry is actively seeking alternatives to traditional PFAS due to environmental and health concerns. nae.edufraunhofer.de

Relevance in Materials Science Research and Development

This compound's fluorinated nature lends it relevance in materials science research, particularly concerning surface properties and the development of novel materials. smolecule.com

Contribution to Surface Property Modification and Film Formations

The unique surface properties conferred by per- and polyfluoroalkyl substances are a primary reason for their widespread use. acs.org Research in materials science involves utilizing fluorinated compounds to modify surface characteristics, such as creating low surface energy films. acs.org While this compound is not specifically detailed in the provided results regarding its direct use in film formation, the synthesis of semifluorinated copolymer films by combining techniques like spin coating and ring-opening metathesis polymerization highlights the interest in incorporating fluorinated components to achieve desired surface properties. acs.org

Integration into Novel Polymer and Composite Material Systems

Fluorinated compounds are integrated into polymer and composite material systems to impart specific properties. europa.eu For instance, fluorinated polymers like polytetrafluoroethylene (PTFE) are used in semiconductor packaging due to their low coefficient of thermal expansion (CTE). nae.edu The synthesis of various perfluoroalkane sulfonamido derivatives, including those related to this compound, as building blocks for fluorotelomer products suggests their potential integration into novel polymer systems with tailored properties. chiron.nochiron.no

Current Research Gaps and Future Academic Directions for Mefbsaa

Unraveling Undiscovered Biotransformation and Abiotic Degradation Pathways

Current knowledge regarding the degradation of MeFBSAA is limited. While there are indications of anaerobic biotransformation, particularly within municipal digester sludge, and a relatively short estimated atmospheric lifetime due to reactions with hydroxyl radicals, the full spectrum of biotransformation and abiotic degradation pathways in diverse environmental matrices is not well-characterized. smolecule.com Research on perfluoroalkane sulfonamido derivatives (FASAs), which include this compound, suggests they can undergo microbial transformation in natural environments, yielding terminal perfluoroalkyl acids (PFAAs), predominantly perfluoroalkane sulfonates (PFSAs). acs.org Notably, the microbial transformation of FASAs typically results in PFSAs with the same perfluoroalkyl chain length, a characteristic that differentiates them from fluorotelomers. acs.org However, the specific microbial communities, enzymatic processes, and environmental conditions that govern this compound degradation in various media such as soil, water, and sediment are not yet fully elucidated. acs.orgrsc.org The absence of observed abiotic transformation of FASAs in sterile environmental media underscores the need for further investigation into non-biological degradation processes, such as hydrolysis or photolysis, under relevant environmental conditions. acs.orgag.state.mn.us Future research should prioritize identifying and characterizing these pathways and their resulting transformation products to accurately predict this compound's environmental fate and persistence. rsc.org

Advancements in Comprehensive Environmental Monitoring Across Diverse Matrices

Comprehensive environmental monitoring of this compound is complicated by the sheer number of emerging PFAS and the inherent complexity of environmental samples. epa.govepa.govresearchgate.netalwsci.com Although this compound has been detected in water and landfill leachate, its occurrence and concentration in other crucial environmental compartments, including soil, sediment, air, and biological organisms, are not extensively documented. chiron.noca.govepa.govepa.gov Existing monitoring programs frequently target a restricted set of known PFAS, potentially overlooking the presence of compounds like this compound. researchgate.netresearchgate.netmst.dk There is a clear need for advancements in developing comprehensive monitoring strategies that encompass a broader range of emerging PFAS, including sulfonamidoacetic acids. epa.govresearchgate.netresearchgate.netmst.dk This necessitates expanding monitoring efforts to include diverse environmental matrices and geographical regions to gain a more complete understanding of this compound's distribution and transport patterns. researchgate.netmst.dk

Development of Standardized Analytical Methodologies for Emerging Environmental Samples (e.g., Atmospheric Particulates, Biota)

Analyzing PFAS in complex environmental matrices such as atmospheric particulates and biological tissues presents significant analytical hurdles. researchgate.netalwsci.com While analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) have been developed for PFAS detection in various environmental samples, standardized methodologies specifically optimized for this compound and similar emerging PFAS in these challenging matrices are still under development. researchgate.netauburn.edunorden.org Effective sample preparation techniques are critical for isolating target analytes from complex matrices and improving detection accuracy. alwsci.com The development and validation of standardized, sensitive, and robust analytical methods are essential for obtaining accurate and comparable measurements of this compound concentrations across different studies and monitoring initiatives. researchgate.netmst.dkauburn.edunorden.org This includes establishing methods for both targeted analysis and non-targeted screening to identify this compound and its potential transformation products in emerging environmental sample types. researchgate.netmst.dk

Sophisticated Computational Chemistry and Modeling for Environmental Fate Prediction

Accurately predicting the environmental fate and transport of this compound requires the application of sophisticated computational chemistry and modeling approaches. While models exist for estimating the physicochemical properties and environmental fate of PFAS, their accuracy for emerging and less-studied compounds like this compound may be constrained by the limited availability of experimental data. researchgate.netncsu.edu Further research is needed to refine computational models to accurately predict this compound's partitioning behavior, persistence, and transport across different environmental compartments based on its unique molecular structure. researchgate.netncsu.edu This requires the generation of high-quality experimental data on this compound's physicochemical properties and degradation kinetics to enable the validation and improvement of model predictions. researchgate.netncsu.edu Such modeling efforts are vital for assessing the potential for long-range transport and accumulation of this compound in various environmental media.

Research into Novel Remediation and Mitigation Strategies for this compound Contamination

The development of effective remediation and mitigation strategies for this compound contamination is necessary, particularly in areas already impacted, such as landfills and water bodies. Existing remediation techniques for PFAS contamination, including adsorption, advanced oxidation, and membrane filtration, may have limitations concerning cost-effectiveness, scalability, and the complete degradation of all PFAS, including this compound. mdpi.comresearchgate.netresearchgate.net Significant knowledge gaps persist in the understanding and evaluation of the effectiveness and long-term consequences of remediation approaches specifically applied to this compound in complex matrices like landfill leachate and contaminated soil. mdpi.comresearchgate.net Future research should concentrate on developing and assessing novel and sustainable remediation technologies tailored for this compound, including cost-effective in-situ and on-site techniques capable of treating large volumes of contaminated material. mdpi.comresearchgate.netresearchgate.net Investigating source control measures to minimize the release of this compound into the environment is also a critical area for future research. mdpi.com

Elucidation of Molecular Mechanisms Underlying Environmental Interactions

The molecular mechanisms governing the interactions of this compound with various environmental components, such as soil organic matter, dissolved organic matter (DOM), and microbial communities, are not yet fully elucidated. acs.orgdigitellinc.com Studies on the sorption behavior of FASAs indicate that factors including the perfluorocarbon chain length, molecular weight, functional groups, and charge influence their interactions with soil. acs.org However, specific research detailing the molecular-level interactions of this compound with these components is limited. A thorough understanding of these interactions at a molecular level is essential for accurately predicting this compound's mobility, bioavailability, and transformation within the environment. digitellinc.com Future research should employ advanced analytical and spectroscopic techniques to clarify the binding mechanisms and the influence of environmental factors on this compound's environmental behavior. digitellinc.com Furthermore, exploring the interactions between this compound and the microbial enzymes potentially involved in its biotransformation can offer valuable insights into degradation pathways and inform the development of targeted bioremediation strategies. acs.orgrsc.org

Q & A

Q. What are the standard analytical methods for detecting MeFBSAA in environmental samples, and how are they validated?

Methodological Answer: this compound detection typically employs high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) and cyclic ion mobility spectrometry (IMS). Validation follows protocols such as EPA 1633 and ASTM D8421, which require assessing limits of detection (LOD), reproducibility, and cross-confirmation using spectral libraries. For example, fragmentation patterns (e.g., neutral losses of C2H3O2, C3H6NO2) are compared to reference compounds like N-MeFOSAA to establish confidence levels .

Q. How can researchers ensure structural identification accuracy of this compound using mass spectrometry?

Methodological Answer: Structural identification relies on HRMS fragmentation data and spectral matching. Confidence levels (e.g., Level 2b per Schymanski et al.’s framework) are assigned based on diagnostic fragments and comparative analysis with structurally analogous PFAS. Researchers should document neutral loss patterns and validate findings against synthetic standards or well-characterized environmental samples .

Q. What experimental controls are essential for reproducible this compound synthesis or extraction?

Methodological Answer: Reproducibility requires strict adherence to protocols for compound purification (e.g., column chromatography, recrystallization) and characterization (e.g., NMR, FTIR). For environmental extractions, matrix spike recoveries and blank samples must be included to account for background contamination. Detailed metadata, including instrument calibration parameters, should be archived in supplementary materials .

Advanced Research Questions

Q. How can non-targeted screening approaches be optimized to identify novel PFAS derivatives like this compound in complex matrices?

Methodological Answer: Non-targeted workflows combine HRMS with computational tools (e.g., in-silico fragmentation, molecular networking) to prioritize unknown features. Researchers should integrate collision cross-section (CCS) values from cyclic IMS to reduce false positives. Data-independent acquisition (DSA) modes enhance sensitivity for low-abundance compounds, while open-source libraries (e.g., NORMAN Suspect List Exchange) improve annotation reliability .

Q. What strategies resolve contradictions in this compound occurrence data across environmental studies?

Methodological Answer: Contradictions may arise from matrix effects, extraction efficiency variability, or instrumental sensitivity differences. Researchers should conduct interlaboratory comparisons using standardized reference materials and apply multivariate statistics (e.g., PCA) to isolate confounding variables. Transparent reporting of QA/QC metrics (e.g., recovery rates, LOD adjustments) is critical for reconciling discrepancies .

Q. How should researchers design longitudinal studies to assess this compound’s environmental persistence and bioaccumulation potential?

Methodological Answer: Longitudinal studies require stratified sampling designs (e.g., seasonal, spatial) to capture temporal trends. Bioaccumulation factors (BAFs) should be calculated using paired biotic/abiotic samples, while degradation products must be monitored via suspect screening. Ethical considerations include minimizing ecological disturbance and adhering to institutional review protocols for fieldwork .

Q. What computational models are effective for predicting this compound’s physicochemical properties and environmental fate?

Methodological Answer: Quantitative structure-property relationship (QSPR) models and molecular dynamics simulations can predict log Kow, half-life, and transport pathways. Input data should include experimentally derived descriptors (e.g., molecular volume, polar surface area). Validation against empirical data from sediment/water partitioning studies is essential to refine model accuracy .

Data Management and Collaboration

Q. How can researchers manage large-scale this compound datasets to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

Methodological Answer: Implement metadata schemas (e.g., ISO 19115 for geospatial data) and repository platforms (e.g., Zenodo, Figshare) with persistent identifiers (DOIs). Raw HRMS files should be stored in open formats (e.g., mzML), while processed data must include version control logs. Collaborative tools like electronic lab notebooks (ELNs) enhance team coordination and auditability .

Q. What ethical and methodological challenges arise when studying this compound in human biomonitoring studies?

Methodological Answer: Ethical challenges include informed consent for PFAS exposure assessments and anonymization of sensitive health data. Methodologically, researchers must address low analyte concentrations via high-sensitivity HRMS and account for confounding factors (e.g., diet, occupational exposure) through multivariate regression models. Longitudinal cohorts should incorporate mixed-effects models to track individual variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.